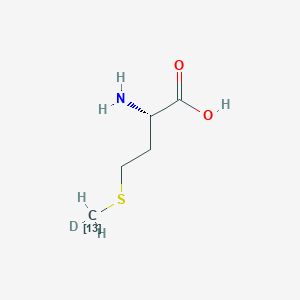
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid: is a unique amino acid derivative characterized by the presence of a deuterium atom and a carbon-13 isotope in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the amino acid backbone. One common method is the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. For example, the amino acid can be synthesized by reacting a deuterated methylsulfanyl compound with a carbon-13 labeled butanoic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of labeled compounds for NMR spectroscopy and mass spectrometry studies.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, especially those involving sulfur-containing amino acids.
Medicine: The labeled compound is valuable in medical research for tracing metabolic processes and studying the pharmacokinetics of drugs.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium and carbon-13 isotopes provide unique labeling that allows for detailed tracking and analysis of the compound’s behavior in biological systems. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing the compound’s activity and interactions.
Comparison with Similar Compounds
Methionine: A sulfur-containing amino acid with a similar structure but without the isotopic labeling.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions in biological systems.
Cysteine: Another sulfur-containing amino acid that can undergo similar chemical reactions.
Uniqueness: The presence of deuterium and carbon-13 isotopes in (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid makes it unique for use in isotopic labeling studies. This allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D |
InChI Key |
FFEARJCKVFRZRR-LYCQJCGGSA-N |
Isomeric SMILES |
[2H][13CH2]SCC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
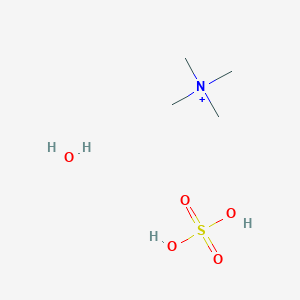
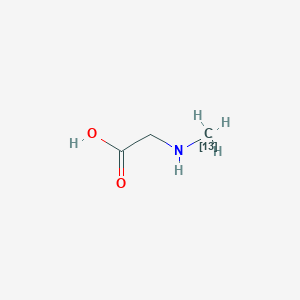
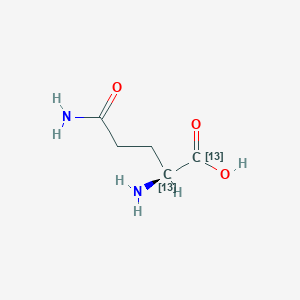

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
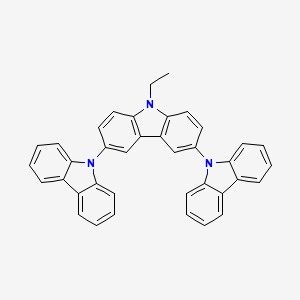
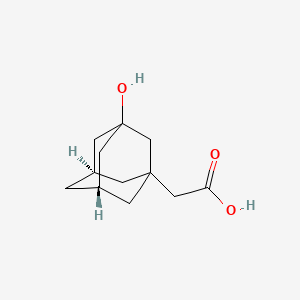




![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
